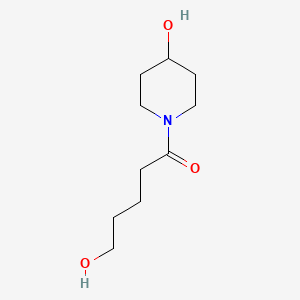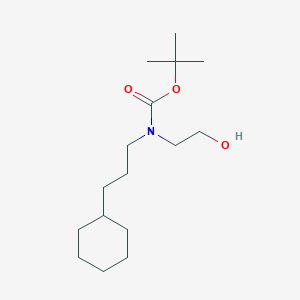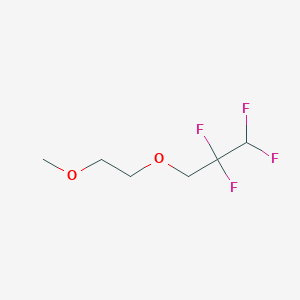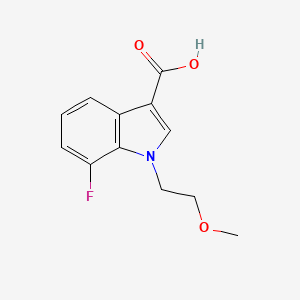
7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorine atom at the 7th position, a methoxy-ethyl group at the 1st position, and a carboxylic acid group at the 3rd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid typically involves multiple steps:
Starting Material: The synthesis begins with an appropriately substituted indole derivative.
Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Alkylation: The 1st position is alkylated with 2-methoxy-ethyl bromide in the presence of a strong base like sodium hydride.
Carboxylation: The carboxylic acid group is introduced at the 3rd position through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: Products include 7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxaldehyde or 7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid.
Reduction: Products include 7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-methanol.
Substitution: Products depend on the nucleophile used, such as 7-amino-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, indole derivatives are studied for their potential as enzyme inhibitors, receptor agonists, or antagonists. This compound could be explored for its interactions with biological targets.
Medicine
Medicinally, indole derivatives have shown promise in treating various conditions, including cancer, inflammation, and neurological disorders. This compound could be investigated for its therapeutic potential in these areas.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid would depend on its specific biological target. Generally, indole derivatives can interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the methoxy-ethyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Lacks the fluorine and methoxy-ethyl groups, making it less lipophilic and potentially less bioactive.
7-fluoroindole: Lacks the carboxylic acid and methoxy-ethyl groups, which may reduce its versatility in chemical reactions.
1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid: Lacks the fluorine atom, which may affect its binding properties and stability.
Uniqueness
The presence of both the fluorine atom and the methoxy-ethyl group in 7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid makes it unique. These functional groups can enhance its chemical reactivity, biological activity, and pharmacokinetic profile, distinguishing it from other indole derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C12H12FNO3 |
|---|---|
Molecular Weight |
237.23 g/mol |
IUPAC Name |
7-fluoro-1-(2-methoxyethyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C12H12FNO3/c1-17-6-5-14-7-9(12(15)16)8-3-2-4-10(13)11(8)14/h2-4,7H,5-6H2,1H3,(H,15,16) |
InChI Key |
QJHJCRLBTYSSBG-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=C1C(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


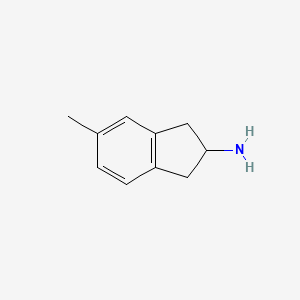

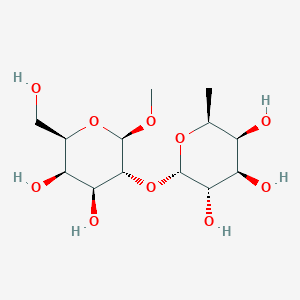
![3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12079921.png)

![5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl](/img/structure/B12079941.png)
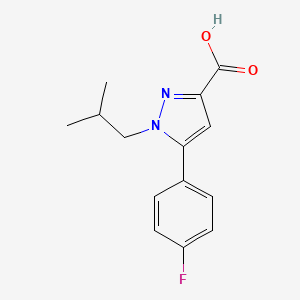

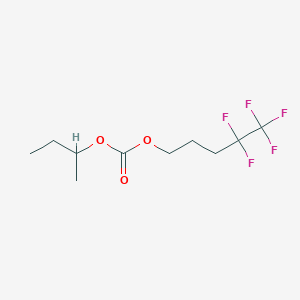
![diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B12079958.png)

